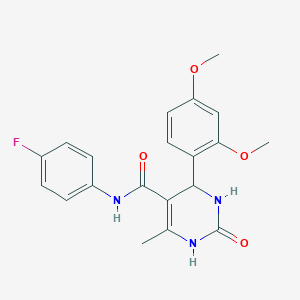

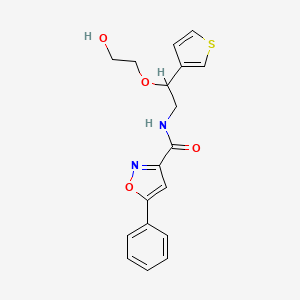

![molecular formula C19H15FN6OS B2880063 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863453-18-3](/img/structure/B2880063.png)

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of these compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis

The molecular structure of the compound was optimized using the GAUSSIAN 16W program package . The X-ray structure analysis verified the proposed structure and the reaction selectivity .Chemical Reactions Analysis

The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Applications De Recherche Scientifique

Anticancer Activity

The triazolopyrimidine core of the compound is structurally similar to DNA bases, which is crucial for its interaction with biological targets. This similarity allows it to interfere with DNA replication and cell division, making it a potential candidate for anticancer drugs. Research has shown that derivatives of triazolopyrimidine exhibit significant activity against various human cancer cell lines, indicating the promise of this compound in oncology .

Antiviral Properties

Compounds with a triazolopyrimidine scaffold have been reported to possess antiviral activities. The ability of these compounds to mimic purine bases can make them effective against viruses that rely on purine analogs during their replication cycle. This makes the compound a valuable asset in the design of new antiviral medications .

Antibacterial and Antifungal Uses

The structural framework of triazolopyrimidine derivatives contributes to their antibacterial and antifungal properties. By disrupting the synthesis of nucleic acids or interfering with cell wall synthesis, these compounds can act as potent antibacterial and antifungal agents, which is essential in the fight against drug-resistant strains .

Anti-inflammatory Applications

Due to its structural characteristics, the compound may also exhibit anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines or interfere with inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases .

Enzyme Inhibition

The compound’s ability to interact with enzymes involved in cell growth and metabolism suggests its use as an enzyme inhibitor. This application is particularly relevant in conditions where enzyme activity is dysregulated, such as in certain cancers or metabolic disorders .

Drug Solubility and Delivery

The triazolopyrimidine moiety can improve the solubility, polarity, and lipophilicity of pharmaceutical compounds. This enhancement in drug-like properties can lead to better absorption and bioavailability, making the compound an important tool in drug formulation and delivery systems .

Mécanisme D'action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to interact with various targets such as c-met and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival .

Mode of Action

Compounds with similar structures have been shown to inhibit their targets through specific interactions . For instance, docking studies of related compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and specific amino acids in the target protein could be responsible for their activity .

Biochemical Pathways

Inhibition of these targets could disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies of related compounds have been summarized . These studies typically involve predicting properties such as absorption, distribution, metabolism, and excretion, which can impact the bioavailability of the compound .

Result of Action

Related compounds have shown good antitumor activities against various cancer cell lines . These effects are likely due to the inhibition of their targets and the subsequent disruption of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFXIJGWJIYDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)

![1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2879998.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2880003.png)